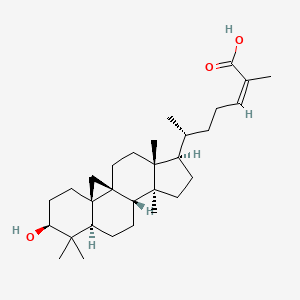

Schisandrolic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

InChI Key |

CYHOTEDWAOHQLA-DZQGXPSPSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Schisandrolic Acid

Introduction: Schisandrolic acid is a naturally occurring triterpenoid found within the genus Schisandra. Triterpenoids from this genus are recognized for a range of bioactive properties, making them of significant interest to researchers in pharmacology and drug development. This guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, based on established protocols for analogous compounds from the same plant family.

Natural Sources

This compound, a cycloartane-type triterpenoid, is primarily isolated from plants of the family Schisandraceae. The most notable species are:

-

Schisandra chinensis (Turcz.) Baill.: Commonly known as the Chinese magnolia vine, this plant is a well-documented source of various bioactive compounds, including a rich array of triterpenoids. The fruits, stems, and leaves are all potential sources.

-

Schisandra sphenanthera Rehder & E.H. Wilson: This species is also a significant source of triterpenoids. Research has focused on optimizing the extraction of these compounds from its canes and leaves[1].

While extensive literature exists on the lignans from Schisandra, the triterpenoids, including this compound, are also major functional constituents[2]. These compounds are typically found in the ethanolic extracts of the plant material.

Isolation and Purification Methodologies

The isolation of this compound follows a multi-step process involving initial extraction followed by several stages of chromatographic purification. The following protocols are based on established methods for isolating triterpenoid acids from Schisandra chinensis and Schisandra sphenanthera, which are directly applicable for the purification of this compound.

2.1.1. Ultrasound-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the efficiency of solvent extraction, reducing time and solvent consumption compared to traditional methods like reflux extraction[1].

-

Plant Material: Dried and powdered canes or leaves of Schisandra sphenanthera[1].

-

Solvent: 78% Methanol in water[1].

-

Procedure:

-

Combine the powdered plant material with the solvent at a solid-liquid ratio of 1:30 g/mL[1].

-

Perform ultrasonic-assisted extraction for approximately 52 minutes[1].

-

Filter the mixture to separate the liquid extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude triterpenoid extract.

-

2.1.2. Conventional Solvent Extraction

A standard method for obtaining a crude extract rich in triterpenoids from Schisandra chinensis.

-

Plant Material: Dried and powdered fruits or stems of Schisandra chinensis.

-

Procedure:

-

Macerate or reflux the powdered plant material with 70% ethanol.

-

Filter the extract and concentrate it under vacuum to remove the ethanol.

-

The resulting aqueous concentrate is the starting material for purification.

-

A combination of chromatographic techniques is employed to separate the target triterpenoid acids from the complex crude extract.

2.2.1. Step 1: Macroporous Resin Column Chromatography

This initial step serves to fractionate the crude extract and remove highly polar or non-polar impurities.

-

Stationary Phase: Macroporous adsorption resin (e.g., AB-8).

-

Procedure:

-

Load the concentrated crude extract onto a pre-equilibrated macroporous resin column[2][3].

-

Wash the column with deionized water to remove sugars and other highly polar components.

-

Elute the column with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 95%)[2][3].

-

Collect the fractions and analyze them using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target triterpenoids. The 70% ethanol fraction is often found to be rich in these compounds[2][3].

-

Combine and concentrate the target fractions to yield a triterpenoid-enriched sample.

-

2.2.2. Step 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid partition chromatography technique for the preparative separation of natural products, avoiding irreversible adsorption onto solid stationary phases. This protocol is adapted from the successful separation of corosolic acid and nigranoic acid from S. chinensis[2][3][4].

-

Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial. A common system for triterpenoid separation is Chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v)[2][3].

-

Procedure:

-

Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.

-

The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

-

Fill the HSCCC coil entirely with the stationary phase.

-

Rotate the apparatus at a set speed (e.g., 800-900 rpm) and pump the mobile phase through the coil until hydrodynamic equilibrium is reached.

-

Dissolve the triterpenoid-enriched sample from the previous step in a small volume of the solvent mixture and inject it into the system.

-

Continuously pump the mobile phase at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Monitor the effluent with a UV detector and collect fractions.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

-

Quantitative Data

| Compound | Starting Material | Yield from HSCCC | Purity | Recovery Rate | Reference |

| Corosolic Acid | 100 mg of 70% ethanol fraction | 16.4 mg | 96.3% | 90.6% | [2][4] |

| Nigranoic Acid | 100 mg of 70% ethanol fraction | 9.5 mg | 98.9% | 91.7% | [2][4] |

| Total Triterpenoids | S. sphenanthera canes | 1.14 ± 0.23% (crude extract) | N/A | N/A | [1] |

Visualization of Workflows and Relationships

The following diagram illustrates the complete workflow for the isolation and purification of this compound from Schisandra plant material.

Caption: Isolation and purification workflow for this compound.

This diagram shows the relationship between the natural source, the chemical class, the specific compound, and its potential application.

Caption: Relationship between Schisandra, triterpenoids, and applications.

References

The Biosynthesis of Schisandrolic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra species, renowned in traditional medicine, are a rich source of bioactive triterpenoids, including the cycloartane-type triterpenoid, Schisandrolic acid. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final intricate molecular architecture. This document summarizes current knowledge on the enzymatic players, including oxidosqualene cyclases and cytochrome P450 monooxygenases, and presents quantitative data on triterpenoid accumulation. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and molecular analysis of this pathway, aiming to equip researchers with the necessary tools to further investigate and potentially engineer the production of this and other valuable triterpenoids.

Introduction

The genus Schisandra encompasses a variety of woody vines that are prolific producers of a diverse array of secondary metabolites, most notably lignans and triterpenoids.[1] These compounds are the basis for the ethnopharmacological uses of Schisandra and are the focus of modern drug discovery efforts due to their wide range of biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects.[2]

Among the structurally diverse triterpenoids isolated from Schisandra, this compound stands out as a representative of the cycloartane skeleton. Triterpenoids in the Schisandraceae family are broadly classified into lanostane, cycloartane, and the unique Schisandra nortriterpenoids.[3] this compound, a C30H48O3 molecule, is categorized as an intact cycloartane-type triterpenoid and has been isolated from species such as Schisandra nigra.[3][4] Understanding the biosynthetic pathway of this compound is crucial for elucidating the chemotaxonomy of Schisandra and for the biotechnological production of this and related high-value compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all triterpenoids, begins with fundamental precursors from primary metabolism and proceeds through a series of complex enzymatic reactions. The proposed pathway can be divided into three main stages: the formation of the universal C5 isoprene units, the synthesis of the linear C30 precursor squalene, and the cyclization and subsequent modification of the triterpenoid skeleton.

Formation of Isoprene Units

The biosynthesis of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two distinct pathways in plants: the mevalonate (MVA) pathway, which is primarily active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids. While the MEP pathway is generally associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids, the MVA pathway is the primary source of precursors for cytosolic sesquiterpenes and triterpenoids.

Synthesis of Squalene

In the cytosol, IPP and DMAPP are sequentially condensed to form the C15 intermediate farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.

Cyclization of Squalene and Formation of the Cycloartane Skeleton

The crucial step conferring the characteristic polycyclic structure of triterpenoids is the cyclization of squalene. This process is initiated by squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene. This epoxide is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of this compound, the key OSC is cycloartenol synthase (CAS). This enzyme catalyzes a proton-initiated cyclization of 2,3-oxidosqualene to form the protosteryl cation, which then undergoes a series of rearrangements and deprotonation to yield cycloartenol, the foundational molecule of the cycloartane triterpenoid family.[5]

Tailoring of the Cycloartane Skeleton to this compound

Following the formation of the cycloartane scaffold, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), are believed to occur to yield this compound. While the specific enzymes involved in the biosynthesis of this compound have not yet been fully characterized, based on the structure of the molecule, the proposed subsequent steps likely involve hydroxylation and oxidation reactions to introduce the hydroxyl and carboxylic acid functionalities. The CYP716 family of enzymes is known to be involved in the oxidation of various positions on triterpenoid skeletons in other plant species and are strong candidates for these tailoring reactions in Schisandra.[6][7]

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Biosynthesis Pathway

-

Oxidosqualene Cyclases (OSCs): These are crucial enzymes that catalyze the cyclization of 2,3-oxidosqualene to form the diverse skeletons of triterpenoids.[5] Cycloartenol synthase (CAS) is the key OSC responsible for producing the cycloartane backbone of this compound.

-

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is responsible for the extensive oxidative modifications of the triterpenoid skeleton, leading to the vast diversity of these compounds.[8] While the specific CYPs involved in this compound biosynthesis are yet to be identified, members of the CYP716 family are strong candidates.[6][7]

-

Dehydrogenases: These enzymes are likely involved in the oxidation of hydroxyl groups to form the carboxylic acid moiety of this compound.

Quantitative Data on Triterpenoid Accumulation

While quantitative data specifically for this compound is limited, studies on total triterpenoid content in Schisandra species provide valuable insights into the accumulation patterns of these compounds.

Table 1: Total Triterpenoid Content in Different Parts of Schisandra sphenanthera at Various Growth Stages

| Plant Part | Growth Stage | Total Triterpenoid Content (mg/g DW) |

| Canes | Leaf Development Stage | 7.47 |

| Flowering Stage | 15.18 | |

| Green Fruit Stage | 13.56 | |

| Defoliate Stage | 10.23 | |

| Leaves | Leaf Development Stage | 15.47 |

| Flowering Stage | 17.89 | |

| Green Fruit Stage | 19.66 | |

| Defoliate Stage | 16.54 |

*Data adapted from a study on S. sphenanthera.[3][9] DW = Dry Weight.

The data indicates that triterpenoid accumulation varies significantly between different plant organs and developmental stages, with the highest concentrations generally found in the leaves during the green fruit stage.[3][9]

Experimental Protocols

Extraction of Total Triterpenoids from Schisandra Plant Material

This protocol is based on ultrasound-assisted extraction, which has been shown to be efficient for triterpenoid extraction from Schisandra.[9]

Materials:

-

Dried and powdered Schisandra plant material (leaves or stems)

-

Methanol (analytical grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 1 g of powdered plant material and place it in a flask.

-

Add 30 mL of 80% methanol (1:30 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath at 60°C for 60 minutes.

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through filter paper.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude triterpenoid extract.

-

The extract can be further purified using column chromatography (e.g., with D-101 macroporous resin).[3]

Figure 2: Workflow for the extraction of triterpenoids.

Quantification of Triterpenoids by UPLC-QTOF-MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS)

-

C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

Chromatographic Conditions (Representative):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 50-1200

Quantification: Quantification is performed by constructing a calibration curve using an authentic standard of this compound. The peak area of the analyte in the sample is then used to determine its concentration.

Gene Expression Analysis by RT-qPCR

This protocol outlines the relative quantification of the expression of key biosynthetic genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Schisandra tissues using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR:

-

Design gene-specific primers for the target genes (e.g., CAS, candidate CYPs) and a reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[10]

Regulation of the Biosynthesis Pathway

The biosynthesis of triterpenoids in plants is tightly regulated at multiple levels.

-

Transcriptional Regulation: The expression of biosynthetic genes is often coordinately regulated by transcription factors, such as MYB and bHLH families. The expression of these genes can also be induced by developmental cues and environmental stimuli.

-

Signaling Pathways: Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to be involved in the regulation of secondary metabolite biosynthesis in response to biotic and abiotic stress. It has been shown that the expression of genes encoding CYP716 enzymes can be induced by ABA, MeJA, SA, and GA3.[6]

-

Feedback Regulation: The accumulation of downstream products can sometimes inhibit the activity of upstream enzymes, providing a feedback mechanism to control the metabolic flux through the pathway.

Figure 3: A simplified model of the regulatory network.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Schisandra species provides a solid framework for understanding the formation of this and other cycloartane-type triterpenoids. While the upstream pathway is well-established, the specific enzymes responsible for the later tailoring steps, particularly the cytochrome P450s, remain to be elucidated. Future research should focus on the identification and functional characterization of these enzymes through a combination of transcriptomics, proteomics, and heterologous expression studies. A deeper understanding of the regulatory networks controlling triterpenoid biosynthesis will also be crucial for developing strategies to enhance the production of these valuable compounds in Schisandra or through metabolic engineering in microbial hosts. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

References

- 1. Inhibitory Effects of Dietary Schisandra Supplements on CYP3A Activity in Human Liver Microsomes -Mass Spectrometry Letters | 학회 [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 5. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]

- 6. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling Schisandrolic Acid: A Technical Guide to its Early Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrolic acid, a cycloartane triterpenoid isolated from plants of the Schisandra genus, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the early discovery, isolation, characterization, and initial biological evaluation of this natural product. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Early Discovery and Isolation

This compound was first reported as a constituent of Schisandra propinqua, a plant used in traditional Chinese medicine. Researchers Ze Tian and Peigen Xiao, along with their collaborators at the Institute of Medicinal Plant Development, Chinese Academy of Medical Sciences and Peking Union Medical College in Beijing, were instrumental in the early work on this compound. Their investigations into the chemical components of Schisandra propinqua led to the isolation and characterization of this compound and its isomer, Isothis compound.[1]

Experimental Protocols: Isolation of this compound

The isolation of this compound from the stems of Schisandra propinqua typically involves the following steps:

-

Extraction: The air-dried and powdered stems of Schisandra propinqua are extracted with a solvent such as 95% ethanol at room temperature. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The chloroform-soluble fraction, which is rich in triterpenoids, is collected for further separation.

-

Chromatography: The chloroform extract is subjected to repeated column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques. These methods are essential for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the local chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry.

While a definitive primary publication detailing the initial full structure elucidation of this compound was not identified in the current search, the work by Tian, Xiao, and colleagues consistently characterizes it as a cycloartane triterpenoid.[1]

Early Biological Activity: Cytotoxicity

Initial biological studies on this compound focused on its cytotoxic effects against various cancer cell lines. Research conducted by Tian et al. demonstrated that both this compound and Isothis compound exhibit moderate cytotoxic activity.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 15.6 ± 1.2 |

| A549 | Lung Carcinoma | 21.3 ± 1.8 |

| HCT-116 | Colon Carcinoma | 18.2 ± 1.5 |

| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 |

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data extracted from Tian et al., 2007.

Experimental Protocols: Cytotoxicity Assays

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells, including controls) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

The mechanism of cell death induced by this compound has been investigated through apoptosis assays.

-

Morphological Observation: Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using phase-contrast microscopy.

-

Nuclear Staining: Staining with fluorescent dyes like Hoechst 33342 or DAPI allows for the visualization of nuclear changes. Apoptotic nuclei appear condensed and fragmented.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Signaling Pathway of this compound-Induced Apoptosis

Studies have suggested that this compound induces apoptosis in cancer cells. The general apoptotic signaling pathway involves a cascade of events leading to programmed cell death.

Total Synthesis

As of the latest literature review, a total synthesis of this compound has not been reported. The complex cycloartane skeleton presents a significant challenge for synthetic chemists. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further biological studies and for the synthesis of novel analogs with potentially improved therapeutic properties.

Conclusion and Future Directions

The early research on this compound has established its presence in Schisandra propinqua and its moderate cytotoxic activity against various cancer cell lines. The foundational work on its isolation and initial biological screening has paved the way for further investigations into its therapeutic potential.

Future research efforts should focus on:

-

Definitive First Discovery: A thorough review of older and less accessible literature may be necessary to pinpoint the very first report of the discovery and characterization of this compound.

-

Total Synthesis: The development of a total synthesis of this compound is a critical next step to enable more extensive biological evaluation and the generation of novel derivatives.

-

Mechanism of Action: Further studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models is essential to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers interested in the ongoing exploration of this compound and its potential applications in medicine.

References

Spectroscopic Profile of Schisandrolic Acid Analogues: A Technical Guide to Nortriterpenoids from Schisandra grandiflora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for novel nortriterpenoids isolated from Schisandra grandiflora, compounds of significant interest in natural product chemistry and drug discovery. Due to the limited specific data available under the name "Schisandrolic acid," this document focuses on a well-characterized analogue, Schigrandilactone A , as a representative of this class of compounds. The data and protocols presented are derived from the peer-reviewed publication by Xiao et al. in the Journal of Natural Products.

Spectroscopic Data of Schigrandilactone A

The structural elucidation of Schigrandilactone A was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The comprehensive data are summarized in the tables below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 4.29 | d | 6.3 |

| 19 | 2.18, 2.55 | ABd | 15.9 |

Note: This table presents characteristic proton signals as highlighted in the primary literature. For a complete list of all proton signals, please refer to the supplementary materials of the cited publication.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

| Position | δC (ppm) |

| 1 | 82.0 |

| 10 | 97.0 |

| 17 | 219.9 |

Note: This table presents characteristic carbon signals as highlighted in the primary literature. For a complete list of all carbon signals, please refer to the supplementary materials of the cited publication.

Mass Spectrometry Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

| Ion | m/z | Formula |

| [M + Na]⁺ | 583.2260 | C₂₉H₃₆O₁₁Na |

Experimental Protocols

The following protocols are based on the methodologies described by Xiao et al. for the isolation and characterization of nortriterpenoids from Schisandra grandiflora.[1]

Isolation and Purification

A general workflow for the isolation of these compounds is outlined below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker Avance spectrometer.

-

Solvent: Spectra were typically recorded in deuterated chloroform (CDCl₃) or other appropriate deuterated solvents.

-

Referencing: Chemical shifts were referenced to the residual solvent signals.

-

Experiments: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry (MS):

-

Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were acquired on a mass spectrometer.

-

Ionization Mode: The analysis was performed in positive ion mode to observe the [M + Na]⁺ adduct.

-

Data Analysis: The measured mass-to-charge ratio (m/z) was used to determine the elemental composition of the molecule with high accuracy.

Logical Relationship of Spectroscopic Data in Structure Elucidation

The process of elucidating the structure of a novel compound like Schigrandilactone A is a logical progression that integrates data from various spectroscopic techniques.

References

A Technical Guide to Schisandrolic Acid and its Natural Derivatives: From Phytochemistry to Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Schisandra, belonging to the Schisandraceae family, encompasses a group of woody vines predominantly found in East Asia.[1] For centuries, the fruits of these plants, particularly Schisandra chinensis, have been a cornerstone of Traditional Chinese Medicine, valued for their wide-ranging therapeutic properties.[1][2] Modern phytochemical research has revealed that Schisandra species are a rich reservoir of bioactive compounds, including lignans, triterpenoids, flavonoids, and phenolic acids.[1][3][4]

While dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin) are the most extensively studied constituents known for their hepatoprotective, anti-inflammatory, and antioxidant effects, the triterpenoid class of compounds also presents significant pharmacological interest.[2][5][6] Among these, schisandrolic acid , a cycloartane triterpenoid isolated from Schisandra propinqua, and its natural derivatives like isothis compound , have emerged as molecules with notable cytotoxic activities.[7][8]

This technical guide provides an in-depth overview of this compound and its natural derivatives. It covers their chemical nature, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Chemical Profile and Natural Occurrence

This compound and isothis compound are cycloartane-type triterpenoids, characterized by a tetracyclic core structure with a cyclopropane ring. They are isomers isolated from the medicinal plant Schisandra propinqua (Wall.) Baill.[7][8]

-

This compound :

-

Molecular Formula: C₃₀H₄₈O₃[9]

-

Molecular Weight: 456.7 g/mol

-

-

Isothis compound :

-

Molecular Formula: C₃₀H₄₈O₃[10]

-

Molecular Weight: 456.7 g/mol

-

The primary documented natural source for these compounds is the stems and rhizomes of Schisandra propinqua, a plant used in traditional medicine for treating conditions like rheumatism and vessel diseases.[7]

Biosynthesis Pathway

The precise biosynthetic pathway for this compound has not been fully elucidated. However, as a cycloartane triterpenoid, its formation follows the well-established isoprenoid pathway. The process begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to generate the fundamental five-carbon building blocks, which are then sequentially assembled into the complex triterpenoid scaffold.

Caption: Generalized biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

Research into this compound and its isomer has primarily focused on their cytotoxic effects against cancer cell lines. To provide a broader context for drug development, this section also discusses the well-documented anti-inflammatory activities of other major compounds from the Schisandra genus, the lignans.

Cytotoxic Activity and Apoptosis Induction

This compound and isothis compound have demonstrated moderate cytotoxic activity against several human cancer cell lines.[7][8] Studies indicate that their mechanism of action involves the induction of cell cycle arrest and apoptosis.[7][8]

Key Mechanistic Findings:

-

Cell Cycle Arrest : Both compounds induce a G0/G1 phase arrest in treated cancer cells.[7]

-

Apoptosis : The cytotoxicity is mediated through the induction of apoptosis, a form of programmed cell death.[7][8]

-

PARP Cleavage : A key event in the apoptotic cascade initiated by these compounds is the proteolytic cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of caspase-dependent apoptosis.[7]

Caption: Apoptotic pathway induced by Schisandrolic Acids.

Table 1: Cytotoxicity of Schisandrolic and Isoschisandrolic Acids

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| This compound | HepG2 (Hepatoma) | 16.3 ± 1.5 | 48 | [7] |

| This compound | R-HepG2 (Resistant) | 18.1 ± 1.2 | 48 | [7] |

| This compound | MCF-7 (Breast Cancer) | 15.4 ± 0.9 | 48 | [7] |

| This compound | Normal Mouse Hepatocytes | 19.5 ± 2.1 | 48 | [7] |

| Isothis compound | HepG2 (Hepatoma) | 17.5 ± 1.8 | 48 | [7] |

| Isothis compound | R-HepG2 (Resistant) | 18.9 ± 1.6 | 48 | [7] |

| Isothis compound | MCF-7 (Breast Cancer) | 16.8 ± 1.1 | 48 | [7] |

| Isothis compound | Normal Mouse Hepatocytes | 20.3 ± 2.5 | 48 |[7] |

Data presented as mean ± SD.

Anti-inflammatory Activity of Schisandra Lignans

While data on the anti-inflammatory properties of this compound is limited, the lignans from Schisandra are well-studied in this regard. These compounds effectively suppress inflammatory responses in cellular models, primarily through the inhibition of key signaling pathways.[11][12]

Key Mechanistic Findings:

-

Inhibition of Inflammatory Mediators : Schisandra lignans reduce the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][13]

-

Downregulation of Pro-inflammatory Enzymes : They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14]

-

Modulation of Signaling Pathways : The anti-inflammatory effects are mediated by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK).[11][12][15]

Caption: Anti-inflammatory signaling pathways modulated by Schisandra Lignans.

Table 2: Anti-inflammatory Activity of Selected Schisandra Lignans in LPS-Stimulated RAW264.7 Cells

| Compound | Parameter | Inhibition / Reduction | Concentration | Reference |

|---|---|---|---|---|

| Schisandrin | NO Production | Dose-dependent inhibition | 5–100 µM | [12] |

| Schisantherin A | NO Production | Dose-dependent inhibition | 0.5–25 mg/L | [12] |

| Schisandrin B | TNF-α | ~40% reduction | 50 µM | [13] |

| Schisandrin B | IL-1β | ~84% reduction | 50 µM | [13] |

| Schisandrin B | IL-6 | ~55% reduction | 50 µM | [13] |

| Schisandrin B | iNOS Protein | ~60% reduction | 50 µM | [13] |

| Schisandrin B | COX-2 Protein | ~25% reduction | 50 µM | [13] |

| Gomisin N | NO Production | Significant inhibition | 1–20 µM | [14] |

| Gomisin J | NO Production | Significant inhibition | 1–20 µM | [15] |

| Schisandrin C | NO Production | Significant inhibition | 1–20 µM |[15] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound and related compounds.

Protocol: Isolation and Purification of this compound

This protocol is a generalized procedure based on methods for isolating triterpenoids and lignans from Schisandra species.[7][16]

Caption: Workflow for isolation of this compound.

Methodology:

-

Plant Material Preparation : Collect and air-dry the stems of S. propinqua. Grind the dried material into a fine powder.

-

Extraction : Extract the powdered plant material with 95% ethanol under reflux for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration : Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation : Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoid fraction is typically enriched in the less polar fractions (e.g., ethyl acetate).

-

Silica Gel Column Chromatography : Subject the target fraction (e.g., ethyl acetate) to column chromatography on a silica gel column. Elute with a gradient solvent system, such as a petroleum ether-ethyl acetate or hexane-ethyl acetate gradient.

-

Fraction Monitoring : Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent). Pool fractions with similar TLC profiles.

-

Preparative HPLC : Further purify the combined fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).[16]

-

Structural Identification : Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[16]

Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic activity of compounds on cell lines.[7][17]

Methodology:

-

Cell Seeding : Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve a series of final concentrations. The final DMSO concentration in the wells should be non-toxic (e.g., <0.1%). Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reaction to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.[11]

Methodology:

-

Cell Culture and Treatment : Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[11]

-

Supernatant Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction :

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Quantification : Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Conclusion and Future Directions

This compound and its isomer, isothis compound, are promising cytotoxic agents from the triterpenoid class of natural products found in the Schisandra genus. The current body of evidence demonstrates their ability to induce G0/G1 cell cycle arrest and apoptosis in cancer cells, pointing to their potential as lead compounds for anticancer drug development.[7] However, the lack of significant selective cytotoxicity between cancerous and normal cells suggests that structural modifications may be necessary to enhance their therapeutic index.[7]

The broader Schisandra genus, rich in bioactive lignans, offers a powerful paradigm for anti-inflammatory drug discovery, with well-defined mechanisms involving the NF-κB and MAPK signaling pathways.[12][15]

Future research should focus on:

-

Mechanism of Action : A deeper investigation into the specific molecular targets of this compound that initiate the apoptotic cascade.

-

Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of semi-synthetic derivatives to improve potency and selectivity.[18]

-

In Vivo Efficacy : Evaluation of the anti-tumor and other pharmacological effects of these compounds in preclinical animal models.

-

Broader Screening : Assessing the therapeutic potential of this compound and its derivatives against other diseases, such as inflammatory disorders.

-

Biosynthetic Pathway Elucidation : Fully characterizing the enzymes responsible for the later steps of this compound biosynthesis to enable potential biotechnological production.

References

- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]

- 2. Antioxidant Effects of <i>Schisandra chinensis</i> Fruits and Their Active Constituents - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. This compound | C30H48O3 | CID 102066685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isothis compound | C30H48O3 | CID 137347660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sentosacy.com [sentosacy.com]

- 16. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. opentrons.com [opentrons.com]

- 18. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Schisandrolic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrolic acid, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties. As with many natural products, the comprehensive evaluation of its bioactivity and mechanism of action can be accelerated through computational, or in silico, methods. This technical guide provides an in-depth overview of the core in silico techniques used to predict the bioactivity of this compound. It details the experimental protocols for target prediction, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide presents hypothetical, yet plausible, quantitative data and signaling pathway predictions to illustrate the potential outcomes of such a computational investigation, serving as a blueprint for future research endeavors.

Introduction

The drug discovery and development pipeline is a long and arduous process, often hindered by high costs and late-stage failures. In silico approaches have emerged as indispensable tools to mitigate these challenges by providing early-stage predictions of a compound's biological activity, pharmacokinetic profile, and potential toxicity. These computational methods allow for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.

This compound, a prominent bioactive constituent of Schisandra chinensis, is a promising candidate for such computational analysis. While its parent plant has been extensively studied for its diverse pharmacological effects, including hepatoprotective, neuroprotective, and anti-inflammatory activities, the specific molecular targets and mechanisms of this compound remain less elucidated. This guide outlines a systematic in silico workflow to predict and characterize the bioactivity of this compound, providing researchers with a foundational understanding of the requisite computational experiments.

Predicted Bioactivity and Physicochemical Properties

In silico analysis begins with the prediction of a compound's fundamental physicochemical properties and its likely biological targets. These initial predictions are crucial for guiding subsequent, more detailed computational studies.

Predicted Physicochemical and ADMET Properties

The "drug-likeness" of a compound is often assessed using Lipinski's Rule of Five, which predicts oral bioavailability based on key molecular properties. ADMET prediction models further elaborate on a compound's pharmacokinetic profile. The following table summarizes the predicted properties for this compound.

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 416.49 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 4.25 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (< 10) |

| ADMET Properties | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Yes | Potential for central nervous system activity |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-toxic | Low predicted mutagenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from computational predictions.

Predicted Biological Targets

Target prediction algorithms identify potential protein targets of a small molecule by comparing its structure to libraries of known ligands for various proteins. This "target fishing" approach can reveal novel mechanisms of action.

| Predicted Target | Target Class | Confidence Score | Potential Therapeutic Area |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | 0.85 | Metabolic Diseases, Inflammation |

| 5-Lipoxygenase (5-LOX) | Enzyme | 0.79 | Inflammation |

| Acetylcholinesterase (AChE) | Enzyme | 0.72 | Neurodegenerative Diseases |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.68 | Inflammation, Pain |

| TGF-beta receptor type-1 (TGFβR1) | Kinase | 0.65 | Fibrosis, Cancer |

Note: The data presented in this table is hypothetical and for illustrative purposes. Confidence scores represent the probability of interaction.

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Target Prediction

Objective: To identify the most probable protein targets of this compound.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Discovery Studio, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., CHARMm).

-

-

Target Prediction using a Web-Based Server (e.g., SwissTargetPrediction):

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string or draw the structure of this compound in the provided interface.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the prediction. The server will compare the input molecule to a library of known active compounds and predict the most likely targets.

-

-

Data Analysis:

-

Analyze the list of predicted targets, paying attention to the probability scores.

-

Group the targets by protein class and associated pathways to infer potential mechanisms of action.

-

Molecular Docking

Objective: To predict the binding affinity and interaction mode of this compound with its predicted protein targets.

Methodology:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using a molecular modeling software (e.g., AutoDockTools, Discovery Studio). This includes removing water molecules, adding hydrogen atoms, and assigning charges.

-

Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using a binding site detection algorithm.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from the target prediction step.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation (e.g., using AutoDock Vina):

-

Define the grid box, which is a cubic region encompassing the binding site of the protein.

-

Run the docking algorithm to explore different conformations and orientations of the ligand within the binding site.

-

The program will score the different poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding energies (in kcal/mol). More negative values indicate stronger binding.

-

Visualize the best-scoring docking pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the protein's amino acid residues.

-

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

-

Input Preparation:

-

Obtain the SMILES string or a 2D structure file (e.g., .sdf) of this compound.

-

-

ADMET Prediction using a Web-Based Server (e.g., SwissADME, pkCSM):

-

Access the chosen ADMET prediction server.

-

Input the molecular structure.

-

The server will calculate a wide range of properties, including physicochemical descriptors, lipophilicity, water-solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity.

-

-

Data Interpretation:

-

Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

-

Assess the potential for liabilities such as poor absorption, rapid metabolism, or toxicity.

-

Visualizations: Workflows and Pathways

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway modulated by this compound and the general in silico workflow.

Caption: General workflow for the in silico prediction of bioactivity.

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

The in silico methodologies outlined in this technical guide provide a robust framework for the initial assessment of this compound's bioactivity. Through target prediction, molecular docking, and ADMET profiling, researchers can generate valuable hypotheses regarding its mechanism of action and drug-like properties. The hypothetical data presented herein illustrates the potential for this compound to act as a modulator of inflammatory pathways with a favorable pharmacokinetic profile.

It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The findings from these computational studies should be used to guide and prioritize future in vitro and in vivo experiments. For instance, the predicted binding of this compound to targets such as PPARγ and 5-LOX can be confirmed through enzymatic assays and binding studies. Similarly, the predicted anti-inflammatory effects can be investigated in cell-based assays and animal models of inflammation. By integrating computational and experimental approaches, the scientific community can efficiently unlock the full therapeutic potential of this compound and other promising natural products.

Methodological & Application

Application Note: Quantification of Schisandrolic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrolic acid, a pentacyclic triterpenoid compound with the chemical formula C30H48O3, is a constituent found in plants of the Schisandra genus. The quantification of this compound is crucial for the quality control of raw plant materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. While a specific validated method for this compound is not widely published, the following protocol is based on established and validated methods for similar pentacyclic triterpenoid acids, such as oleanolic acid and ursolic acid.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or C30 analytical column using an isocratic or gradient mobile phase composed of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier improves peak shape and resolution. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration curve. Detection is typically carried out at a low UV wavelength, around 210 nm, as triterpenoids often lack a strong chromophore.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

HPLC vials

-

-

Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

Ultrapure water

-

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Conditions |

| HPLC Column | C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Elution Mode | Isocratic or Gradient (e.g., starting with 70% Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material (e.g., fruits, stems of Schisandra) into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

-

Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for HPLC methods used for the quantification of pentacyclic triterpenoid acids. These values can be used as a benchmark when validating the method for this compound.

| Parameter | Typical Value/Range |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (RSD%) | |

| Intra-day | < 2% |

| Inter-day | < 3% |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

Data Presentation

The quantitative results for this compound in different samples can be summarized in the following table.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |

| Standard 1 | ||||

| Standard 2 | ||||

| ... | ||||

| Sample A | ||||

| Sample B |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of this compound.

Disclaimer: This application note provides a generalized protocol based on methods for similar compounds. Method development and validation are essential to ensure accuracy and precision for the specific sample matrix and analytical instrumentation used.

Application Notes and Protocols for the Extraction of Schisandrolic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrolic acid, a cycloartane triterpenoid isolated from the plant Schisandra propinqua, has demonstrated notable cytotoxic effects on various cancer cell lines.[1][2] Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest and subsequent apoptosis, making it a compound of interest for further investigation in oncology and drug development.[1][2] These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source, along with an overview of its biological activity.

Data Presentation: Extraction Yield and Purity

The following table summarizes representative quantitative data for the extraction and purification of triterpenoids from Schisandra species. Please note that specific yield and purity for this compound may vary depending on the plant material batch, collection time, and specific experimental conditions. The data presented here is for illustrative purposes based on typical extraction efficiencies for similar compounds from the Schisandra genus.

| Plant Material | Extraction Method | Purification Method | Yield (mg/g of dry plant material) | Purity (%) |

| Schisandra sphenanthera canes | Ultrasonic-assisted extraction with methanol | Macroporous resin chromatography | 7.47 - 15.18 (total triterpenoids) | Not Specified |

| Schisandra sphenanthera leaves | Ultrasonic-assisted extraction with methanol | Macroporous resin chromatography | 15.47 - 19.66 (total triterpenoids) | Not Specified |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from the dried stems of Schisandra propinqua.

Part 1: Extraction of Crude Triterpenoid Acids

Objective: To extract a crude mixture of triterpenoids, including this compound, from the plant material.

Materials and Reagents:

-

Dried and powdered stems of Schisandra propinqua

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Maceration: Weigh 1 kg of dried, powdered stems of Schisandra propinqua.

-

Place the powdered material in a large container and add 10 L of 95% ethanol.

-

Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.

-

Filtration: Filter the extract through filter paper to separate the plant residue from the ethanol solution.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine all the ethanol extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Part 2: Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials and Reagents:

-

Crude extract from Part 1

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of chloroform-methanol

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector and test tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then add a small layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude extract in a minimal amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin eluting the column with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 9:1).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

-

Final Purification:

-

Concentrate the combined fractions containing this compound.

-

If necessary, perform a final purification step such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

-

Part 3: Quantitative Analysis by HPLC

Objective: To determine the purity and concentration of the isolated this compound.

Materials and Reagents:

-

Purified this compound

-

HPLC-grade methanol and water

-

Phosphoric acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in methanol.

-

Sample Preparation: Accurately weigh and dissolve the purified this compound sample in methanol to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak for this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

-

Biological Activity and Signaling Pathway

This compound's cytotoxic effects are attributed to its ability to induce apoptosis.[1][2] The process is characterized by cell cycle arrest at the G0/G1 phase, followed by the activation of the apoptotic cascade.[1][2] A key event in this pathway is the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for caspases, which are the central executioners of apoptosis.[1]

This compound Induced Apoptosis Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Schisandrolic Acid Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrolic acid, a bioactive triterpenoid isolated from plants of the Schisandra genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic properties of this compound. The primary mechanism of its cytotoxicity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2][3] These protocols are designed to be robust and reproducible, enabling researchers to accurately characterize the anti-cancer potential of this natural compound.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present a summary of typical quantitative data that can be expected from the described assays when testing the cytotoxic effects of this compound on a susceptible cancer cell line (e.g., HepG2).

Table 1: Cytotoxicity of this compound as Determined by MTT Assay

| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 85.3 ± 4.1 | |

| 5 | 62.1 ± 3.7 | |

| 10 | 48.5 ± 2.9 | 10.2 |

| 25 | 25.8 ± 2.1 | |

| 50 | 10.4 ± 1.5 |

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound (10 µM) | 45.7 ± 3.5 | 35.1 ± 2.9 | 15.4 ± 1.8 | 3.8 ± 0.9 |

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 2.1 | 14.6 ± 1.5 |

| This compound (10 µM) | 75.8 ± 3.9 | 15.2 ± 1.7 | 9.0 ± 1.1 |

Experimental Protocols

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][6]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[2]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-